2-Hydroxy-3-sulfonaphthalene-1-diazonium
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Overview
Description
2-Hydroxy-3-sulfonaphthalene-1-diazonium is an aromatic diazonium compound derived from naphthalene It is characterized by the presence of a diazonium group (-N₂⁺) attached to the naphthalene ring, along with hydroxyl (-OH) and sulfonyl (-SO₃H) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-3-sulfonaphthylamine. The process begins with the sulfonation of 2-hydroxynaphthalene to introduce the sulfonyl group. This is followed by the nitration and subsequent reduction of the nitro group to form the corresponding amine. Finally, the amine undergoes diazotization using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to yield the diazonium salt .
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The process involves continuous addition of reagents and efficient removal of by-products to ensure high yield and purity. The use of automated systems and advanced monitoring techniques enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-sulfonaphthalene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite (Na₂SO₃) is often used for the reduction of diazonium salts.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Scientific Research Applications
2-Hydroxy-3-sulfonaphthalene-1-diazonium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-sulfonaphthalene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the electrophilic attack of the diazonium ion on the nucleophilic aromatic ring of phenols or amines . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
2-Hydroxy-3-sulfonaphthalene-1-diazonium can be compared with other diazonium compounds such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the sulfonyl and hydroxyl groups, making it less versatile in certain applications.
2-Hydroxy-1-naphthylamine-3,6-disulfonic Acid: Contains additional sulfonyl groups, which can influence its solubility and reactivity.
4-Hydroxy-3-nitrobenzenediazonium: Contains a nitro group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of hydroxyl and sulfonyl groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
113515-65-4 |
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Molecular Formula |
C10H7N2O4S+ |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-hydroxy-3-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H6N2O4S/c11-12-9-7-4-2-1-3-6(7)5-8(10(9)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1 |
InChI Key |
IGQIQZVLHNNUBU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+]#N)O)S(=O)(=O)O |
Origin of Product |
United States |
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